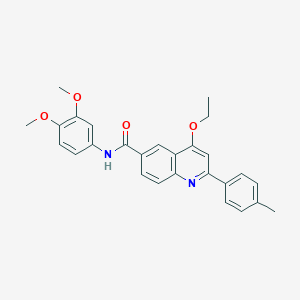

N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide

Description

N-(3,4-Dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a synthetic quinoline derivative characterized by a 4-ethoxy substitution on the quinoline core, a 2-(4-methylphenyl) group, and a 6-carboxamide moiety linked to a 3,4-dimethoxyphenyl ring. Synthesis of such compounds typically involves palladium-catalyzed cross-coupling or multi-component condensation reactions, as seen in related quinoline derivatives .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-5-33-25-16-23(18-8-6-17(2)7-9-18)29-22-12-10-19(14-21(22)25)27(30)28-20-11-13-24(31-3)26(15-20)32-4/h6-16H,5H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJPFAJMSRSHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

Substitution Reactions: Introduction of the ethoxy and methylphenyl groups through electrophilic aromatic substitution.

Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure positions it favorably for various medicinal applications:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, quinoline derivatives have shown effectiveness against Mycobacterium smegmatis, a model organism for tuberculosis research.

- Anticancer Properties : Research has highlighted the potential of quinoline-based compounds in cancer therapy. The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, quinoline derivatives can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death .

- Antimalarial Activity : A related series of quinoline derivatives has been identified with potent antimalarial properties, particularly against Plasmodium falciparum. These compounds work through novel mechanisms such as inhibiting translation elongation factor 2, which is crucial for protein synthesis in the malaria parasite .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values indicating strong potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer properties revealed that N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide effectively inhibited cell proliferation in several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Quinoline Carboxamides

Key Observations :

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group contrasts with fluorinated or chlorinated aryl groups in analogs (e.g., ’s 3,4-difluorophenyl), which may reduce metabolic stability but improve electron-donating properties .

- Positional Influence: The 4-ethoxy group in the target compound and ’s analog could enhance lipophilicity compared to the 4-amino group in ’s derivative .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a quinoline derivative with potential therapeutic applications. Quinoline compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide can be represented as follows:

This structure features a quinoline core substituted with an ethoxy group and methoxy groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Quinoline derivatives often inhibit key enzymes involved in critical biological pathways. For instance, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, quinolines may modulate the activity of various receptors and enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism involves disruption of bacterial DNA replication processes .

Anticancer Activity

The anticancer potential of N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide has been explored in various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer types, including breast and colon cancer. The IC50 values for these activities were found to be in the low micromolar range, indicating potent activity .

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. Studies suggest it inhibits the production of pro-inflammatory cytokines and reduces nitric oxide production in activated macrophages. This effect is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Case Studies

- Study on Anticancer Efficacy : A study conducted on various quinoline derivatives, including N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide, evaluated their effects on cancer cell lines using a high-throughput screening method. The results indicated significant inhibition of cell proliferation in MCF-7 and HCT-116 cell lines with corresponding IC50 values demonstrating the compound's potential as a lead candidate for further development .

- Evaluation of Anti-inflammatory Properties : In a model assessing the anti-inflammatory effects of quinoline derivatives, N-(3,4-dimethoxyphenyl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide was shown to significantly reduce levels of inflammatory markers in LPS-stimulated RAW 264.7 cells. This suggests its potential utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.